![molecular formula C19H26N2O2S B5118155 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as BCT-197 and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-tumor effects.
Mécanisme D'action
The mechanism of action of BCT-197 is not fully understood. However, it is known to inhibit the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the cross-linking of collagen and elastin fibers. This inhibition leads to a reduction in tissue fibrosis and inflammation, which is believed to underlie the therapeutic effects of BCT-197.
Biochemical and Physiological Effects:
BCT-197 has been shown to exhibit a range of biochemical and physiological effects. In animal models, BCT-197 has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. BCT-197 has also been found to reduce the levels of collagen and elastin fibers, which are involved in tissue fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
BCT-197 has several advantages for lab experiments. It is a highly pure compound that is easy to synthesize in large quantities. BCT-197 has also been extensively studied in animal models, making it a well-characterized compound for further research. However, the limitations of BCT-197 include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the research of BCT-197 include its potential use in the treatment of fibrotic diseases and cancer.
Méthodes De Synthèse
The synthesis of BCT-197 involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 4-(4-methylphenylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of BCT-197, making it suitable for large-scale production.
Applications De Recherche Scientifique
BCT-197 has been studied extensively for its potential therapeutic applications. The anti-inflammatory and anti-fibrotic effects of BCT-197 have been demonstrated in various animal models of lung, liver, and kidney diseases. BCT-197 has also been found to exhibit anti-tumor effects in preclinical models of cancer.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15-2-6-19(7-3-15)24(22,23)21-10-8-20(9-11-21)14-18-13-16-4-5-17(18)12-16/h2-7,16-18H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZIUDKSAIYKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-5-EN-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.